molecular formula C10H10O4 B2795619 (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid CAS No. 1380792-92-6

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Cat. No.: B2795619
CAS No.: 1380792-92-6
M. Wt: 194.186
InChI Key: XGXRWHAYNFAHBM-ZCFIWIBFSA-N
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Description

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid is a chiral organic compound that features a benzofuran ring system with a hydroxy group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the construction of the benzofuran ring followed by the introduction of the hydroxy and acetic acid groups. One common approach is the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions. The stereochemistry can be controlled using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzofuranone, while reduction of the acetic acid group may produce a benzofuran-3-ylmethanol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigating its potential as a therapeutic agent for conditions such as inflammation or cancer.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The hydroxy and acetic acid groups could play roles in binding to active sites or facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid: The non-chiral version of the compound.

    2-(6-methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid: A similar compound with a methoxy group instead of a hydroxy group.

    2-(6-hydroxybenzofuran-3-yl)acetic acid: A compound lacking the dihydro component of the benzofuran ring.

Uniqueness

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted analogs. The presence of both the hydroxy and acetic acid groups also provides multiple sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXRWHAYNFAHBM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (47 mg) and (S,S)-Et-FerroTANE (44 mg) was added methanol (15 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature 15 min. To a mixture of (6-hydroxy-1-benzofuran-3-yl)carboxylic acid (1.92 g) and sodium methoxide (270 mg) was added methanol (35 mL) sufficiently substituted by argon gas. The methanol solution prepared earlier was added thereto, and the mixture was stirred at room temperature for 2 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 91.2%, and the yield was 98.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
47 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S,S)-Et-FerroTANE
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six

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